molecular formula C18H19N3O4 B2874707 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 2034225-27-7

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No. B2874707
CAS RN: 2034225-27-7
M. Wt: 341.367
InChI Key: SNMLSCSOXIKRFW-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BDP and is known for its unique chemical structure and properties.

Scientific Research Applications

Wound Healing Potential

Derivatives related to the compound have been evaluated for their wound-healing potential. For instance, a series of ethanone derivatives demonstrated significant wound healing in in vivo models, suggesting the relevance of similar compounds in regenerative medicine and topical treatments for skin injuries (Vinaya et al., 2009).

Antimicrobial Activity

The synthesis and evaluation of new pyridine derivatives have shown variable and modest antimicrobial activity against bacteria and fungi. This indicates the potential of ethanone derivatives in developing new antimicrobial agents, which could contribute to addressing the challenge of antibiotic resistance (Patel, Agravat, & Shaikh, 2011).

Antibacterial Agents

Novel ethanone sulfonamides and benzamides were synthesized to determine their antibacterial activities. Some synthesized compounds exhibited potent activities compared to standard drugs, particularly against Gram-positive and Gram-negative bacteria, highlighting their potential in therapeutic applications (Vinaya et al., 2008).

Neuroprotective Agents

Research into indole derivatives related to the compound has identified dual-effective agents for neurodegenerative diseases. These compounds exhibit both antioxidant properties and affinity for NMDA receptors, suggesting a multifaceted approach to neuroprotection (Buemi et al., 2013).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(10-13-5-6-15-16(9-13)24-12-23-15)21-8-2-3-14(11-21)25-17-4-1-7-19-20-17/h1,4-7,9,14H,2-3,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMLSCSOXIKRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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